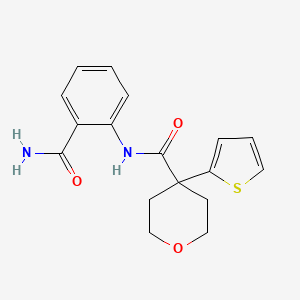

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Description

“N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide” is a synthetic small molecule characterized by a tetrahydropyran (oxane) core substituted at the 4-position with a thiophen-2-yl group and a carboxamide linker connected to a 2-carbamoylphenyl moiety.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c18-15(20)12-4-1-2-5-13(12)19-16(21)17(7-9-22-10-8-17)14-6-3-11-23-14/h1-6,11H,7-10H2,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHOUYFTSFKSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminobenzamide with 4-thiophen-2-yloxane-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide serves as a building block for synthesizing more complex molecules. Its structural components allow chemists to explore new chemical reactions and synthesize derivatives with modified properties.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with specific molecular targets can lead to significant insights into biochemical pathways and mechanisms.

Medicine

The compound is under investigation for various therapeutic properties:

- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit pathways involved in inflammation.

- Anticancer Potential: Research indicates that it could exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as enhanced conductivity or fluorescence.

Research has shown that derivatives of thiophene compounds often exhibit biological activities such as antibacterial, antifungal, and anticancer effects. For example, compounds similar to this compound have been reported to possess potent antibacterial activities and serve as lead compounds in drug discovery efforts.

Case Studies

-

Anticancer Studies:

- A study demonstrated that thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development into anticancer therapeutics.

-

Enzyme Inhibition:

- Research indicated that similar compounds effectively inhibited specific enzymes involved in inflammatory responses, showcasing their potential in treating inflammatory diseases.

-

Material Science:

- Investigations into the use of this compound in developing conductive materials have shown promising results in enhancing electrical properties through structural modifications.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Thiophene-Based Antiproliferative Agents ()

Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) (Figure 15 in ) share the thiophen-2-yl motif but differ in their linker and substituent groups. These derivatives exhibit potent antiproliferative activity against breast cancer (MCF7) with IC50 values of 9.39–10.25 µM, outperforming doxorubicin (IC50 ~30 µM) . Key structural distinctions include:

- Sulfonamide vs. Carboxamide Linkers : The sulfonamide group in compound 26 may enhance solubility and hydrogen-bonding interactions compared to the carboxamide in the target compound.

CDK2-Inhibiting Pyridine Derivatives ()

Pyridine derivatives like 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) and 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) demonstrate sub-micromolar CDK2 inhibition (IC50 0.24–0.65 µM), surpassing the reference inhibitor roscovitine (IC50 0.394 µM) . Comparative analysis reveals:

- Core Scaffold : The pyridine/pyrazolopyridine cores in these compounds enable π-π stacking with kinase active sites, whereas the oxane ring in the target compound may prioritize hydrophobic interactions.

- Substituent Effects : The naphthalene and chloro groups in compound 4 enhance binding affinity, contrasting with the carbamoylphenyl group in the target compound, which may favor hydrogen bonding with residues like Asp86 or Lys89 in CDK2.

Key Observations:

- Potency vs. Selectivity : Thiophene derivatives in prioritize antiproliferative activity through tyrosine kinase inhibition, while pyridine derivatives in achieve higher potency via CDK2-specific interactions.

- Role of Heterocycles: The oxane core in the target compound may confer metabolic stability over pyridine or thiophene-propenone scaffolds, which are prone to oxidation or hydrolysis.

Pharmacological Implications

- Thiophene Derivatives : The thiophen-2-yl group is a common pharmacophore in kinase inhibitors due to its ability to engage in sulfur-π interactions with hydrophobic pockets .

- Oxane vs. Pyridine Scaffolds : Oxane’s saturated ring may reduce off-target effects compared to planar pyridine systems, which often interact with multiple ATP-binding sites .

- Carbamoylphenyl Group : This substituent could mimic natural substrates in enzymes like carboxypeptidases or kinases, offering a pathway for selective inhibition.

Biological Activity

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of oxane derivatives, which are known for their diverse biological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a thiophene ring and an oxane core, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- AChE Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The presence of carbamoyl and thiophene groups is often associated with anti-inflammatory properties, which can be beneficial in managing conditions characterized by chronic inflammation .

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

- Acetylcholinesterase Inhibition : In vitro assays demonstrated that the compound exhibits significant AChE inhibitory activity with an IC50 value comparable to known inhibitors .

- Antimicrobial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 5 to 20 µg/mL. Notably, it exhibited higher efficacy against Staphylococcus aureus compared to Escherichia coli .

- Cytotoxicity : Cytotoxicity assays revealed that the compound has a selective toxicity profile, showing minimal effects on normal human cells while effectively inhibiting cancer cell lines .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and decreased AChE activity, suggesting its potential as a therapeutic agent for cognitive disorders .

- Infection Control : Clinical isolates of resistant bacterial strains were treated with the compound, leading to significant reductions in bacterial load, indicating its potential use as an antibiotic agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.